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Introduction

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor expressed on
various immune cells, including activated T cells, regulatory T cells (Tregs), follicular helper T
cells, and Natural Killer (NK) cells.[1][2][3] TIGIT plays a crucial role in immune homeostasis by
downregulating immune responses.[1] Its ligands, including CD155 (PVR) and CD112, are
often upregulated on tumor cells and antigen-presenting cells.[2][4] The interaction between
TIGIT and its ligands initiates a signaling cascade that suppresses T cell and NK cell activity,
contributing to immune evasion in the tumor microenvironment.[4][5][6] Consequently, TIGIT
has emerged as a significant target for cancer immunotherapy, with several therapeutic
antibodies in development.

This application note provides a detailed protocol for the measurement of TIGIT expression on
human immune cell subsets using flow cytometry. This technique allows for the precise
identification and quantification of TIGIT-expressing cells, which is essential for basic research,
clinical trial monitoring, and the development of TIGIT-targeted therapies.

Principle of the Assay

Flow cytometry is a powerful technique used to analyze the physical and chemical
characteristics of particles, in this case, individual cells, as they pass through a laser beam. To
measure TIGIT expression, immune cells are stained with a fluorescently-labeled monoclonal
antibody specific for the TIGIT protein. Simultaneously, cells are stained with a panel of
antibodies against other cell surface markers to identify specific immune cell populations (e.g.,
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CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and CD56 for NK cells). As the
stained cells pass through the flow cytometer, lasers excite the fluorochromes, and the emitted
light is detected and converted into digital data. This allows for the quantification of TIGIT
expression on various immune cell subsets within a heterogeneous population.

TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a complex signaling pathway. Upon binding to its
ligand, primarily CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and ITT-like
motif in the cytoplasmic tail of TIGIT become phosphorylated. This leads to the recruitment of
phosphatases such as SHIP1 and SHP2, which in turn suppress downstream signaling
pathways like PI3K-Akt, MAPK, and NF-kB.[5] This cascade of events results in decreased
cytokine production (e.g., IFN-y) and reduced cytotoxic activity of T cells and NK cells. TIGIT
also competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, further
dampening the immune response.[4][7]
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TIGIT Signaling Pathway Diagram.
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TIGIT Expression on Human Immune Cell Subsets

The expression of TIGIT varies across different immune cell populations and can be modulated
by the activation state of the cells and the surrounding microenvironment. The following table
summarizes representative data on TIGIT expression in healthy individuals and cancer

patients.
TIGIT
TIGIT Expression (%)
Immune Cell Expression (%) in Cancer
Marker ] _ References
Subset in Healthy Patients (Tumor
Donors Infiltrating
Lymphocytes)
CD4+ T cells CD3+CD4+ 5-15% 30-70% [81[9]
CD8+ T cells CD3+CD8+ 10-25% 40-80% [3][8]
Regulatory T CD3+CD4+CD25
40-80% 60-90% [3]
cells (Tregs) +CD127-
Natural Killer
CD3-CD56+ 20-50% 30-60% [10]
(NK) cells

Experimental Protocol

This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) for
the analysis of TIGIT expression on T cell and NK cell subsets.

Materials and Reagents

e Human PBMCs, freshly isolated or cryopreserved
e FACS Tubes (5 mL round-bottom polystyrene tubes)
¢ Phosphate-Buffered Saline (PBS)

e Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
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Fc Receptor Blocking Reagent (e.g., Human TruStain FCX™)

Fixable Viability Dye (e.g., Zombie NIR™ or similar)

Fluorochrome-conjugated monoclonal antibodies (see suggested panel below)

Isotype control antibodies corresponding to the TIGIT antibody

Suggested Antibody Panel

Marker Clone Fluorochrome Purpose

Viability Dye - Zombie NIR™ Exclude dead cells

CD3 UCHT1 PerCP-eFluor™ 710 T cell lineage marker

CD4 RPA-T4 APC-eFluor™ 780 Helper T cell marker

CD8 RPA-T8 PE-Cyanine7 Cytotoxic T cell
marker

CD56 CMSSB PE NK cell marker

TIGIT MBSA43 FITC Target of interest

CD25 BC96 APC Treg marker

CDh127 eBioRDR5 Bv421 Treg marker

Note: This is an example panel. Fluorochromes and clones should be optimized based on the
specific flow cytometer and experimental needs. Validated anti-human TIGIT clones for flow
cytometry include MBSA43, 741182, and TG1.[1][2][11]

Experimental Workflow
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Flow cytometry staining workflow.
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Staining Procedure

o Cell Preparation:

[e]

If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath and transfer to a
15 mL conical tube containing pre-warmed complete RPMI medium.

[e]

Centrifuge at 300 x g for 7 minutes at room temperature.

o

Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.

[¢]

Count the cells and adjust the concentration to 1-2 x 107 cells/mL.
 Viability Staining:
o Aliquot 100 pL of the cell suspension (1-2 x 1076 cells) into a FACS tube.

o Wash the cells with 2 mL of PBS. Centrifuge at 300 x g for 5 minutes and discard the
supernatant.

o Resuspend the cell pellet in 100 pL of PBS.

o Add the fixable viability dye according to the manufacturer's instructions and incubate for
15-20 minutes at room temperature, protected from light.

o Wash the cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the
supernatant.

o Fc Receptor Blocking:

o Resuspend the cell pellet in 100 pL of Flow Cytometry Staining Buffer.

o Add 5 pL of the Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C.
e Surface Antibody Staining:

o Without washing, add the pre-titrated amounts of the fluorochrome-conjugated antibodies
(including the anti-TIGIT antibody and isotype control in a separate tube) to the cells.
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o Vortex gently and incubate for 30 minutes at 4°C, protected from light.
e Washing:

o Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5
minutes.

o Discard the supernatant. Repeat the wash step once more.
» Data Acquisition:
o Resuspend the final cell pellet in 300-500 L of Flow Cytometry Staining Buffer.

o Acquire the samples on a flow cytometer. Ensure that a sufficient number of events are
collected for robust statistical analysis (e.g., at least 100,000 events in the lymphocyte
gate).

Data Analysis
» Gating Strategy:
o Begin by gating on single cells to exclude doublets.
o From the singlet population, gate on live cells using the viability dye.

o From the live cells, identify lymphocytes based on their forward and side scatter
properties.

o Within the lymphocyte gate, identify T cells (CD3+) and NK cells (CD3-CD56+).
o Further delineate T cell subsets: helper T cells (CD4+) and cytotoxic T cells (CD8+).
o Within the CD4+ T cell population, identify Tregs (CD25+CD127-).

o For each of these populations, quantify the percentage of TIGIT-positive cells and the
mean fluorescence intensity (MFI) of TIGIT expression.

e Controls:
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o Isotype Control: Use an isotype control antibody with the same fluorochrome as the anti-
TIGIT antibody to determine the level of non-specific binding.

o Fluorescence Minus One (FMO) Controls: FMO controls are important for accurately
gating TIGIT-positive cells, especially in multicolor panels where fluorescence spillover can

OcCcur.

Troubleshooting

Problem

Possible Cause

Solution

High background staining

- Inadequate blocking of Fc
receptors- Antibody
concentration too high- Dead

cells present

- Ensure proper Fc blocking-
Titrate antibodies to determine
optimal concentration- Use a
viability dye to exclude dead

cells from analysis

Weak or no signal

- Antibody concentration too
low- Improper antibody

storage- TIGIT expression is
low or absent on the cells of

interest

- Titrate antibodies to
determine optimal
concentration- Check antibody
storage conditions and
expiration date- Use positive
control cells known to express
TIGIT

High compensation values

- Poor fluorochrome selection-
Incorrect compensation

settings

- Choose fluorochromes with
minimal spectral overlap- Use
single-stained compensation
controls for accurate

compensation setup

Cell clumping

- Presence of DNA from dead

cells

- Add DNase to the cell

suspension

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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